molecular formula C10H15NO2S B14607579 Pyridine, 2-butyl-5-(methylsulfonyl)- CAS No. 60870-65-7

Pyridine, 2-butyl-5-(methylsulfonyl)-

Cat. No.: B14607579
CAS No.: 60870-65-7
M. Wt: 213.30 g/mol
InChI Key: QFONJWHEGLLPRM-UHFFFAOYSA-N
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Description

Pyridine, 2-butyl-5-(methylsulfonyl)- is a heterocyclic aromatic organic compound. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and material sciences. The presence of the pyridine ring imparts unique chemical properties, making it a valuable compound in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyridine derivatives often involves the use of Grignard reagents and pyridine N-oxides. For instance, the addition of Grignard reagents to pyridine N-oxides in tetrahydrofuran (THF) at room temperature, followed by treatment with acetic anhydride at elevated temperatures, can yield 2-substituted pyridines .

Industrial Production Methods: Industrial production methods for pyridine derivatives typically involve catalytic processes and high-temperature reactions. The choice of catalysts and reaction conditions can significantly influence the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Pyridine, 2-butyl-5-(methylsulfonyl)- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while reduction can yield pyridine derivatives with reduced functional groups.

Scientific Research Applications

Pyridine, 2-butyl-5-(methylsulfonyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of pyridine, 2-butyl-5-(methylsulfonyl)- involves its interaction with various molecular targets and pathways. The presence of the pyridine ring allows it to participate in nucleophilic substitution reactions, where it can act as a nucleophile or an electrophile depending on the reaction conditions . The compound can also interact with enzymes and receptors, influencing biological processes at the molecular level.

Comparison with Similar Compounds

Uniqueness: Pyridine, 2-butyl-5-(methylsulfonyl)- is unique due to the presence of both the butyl and methylsulfonyl groups, which impart distinct chemical properties and reactivity. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

60870-65-7

Molecular Formula

C10H15NO2S

Molecular Weight

213.30 g/mol

IUPAC Name

2-butyl-5-methylsulfonylpyridine

InChI

InChI=1S/C10H15NO2S/c1-3-4-5-9-6-7-10(8-11-9)14(2,12)13/h6-8H,3-5H2,1-2H3

InChI Key

QFONJWHEGLLPRM-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC=C(C=C1)S(=O)(=O)C

Origin of Product

United States

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